molecular formula C40H50N4O6S2 B10762561 Trimeprazine Tartrate CAS No. 14101-45-2

Trimeprazine Tartrate

Cat. No.: B10762561
CAS No.: 14101-45-2
M. Wt: 747.0 g/mol
InChI Key: AJZJIYUOOJLBAU-CEAXSRTFSA-N
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Description

Trimeprazine Tartrate, a tartrate salt of the phenothiazine derivative trimeprazine, is a potent and well-characterized histamine H1 receptor antagonist with significant research applications in neuropharmacology and immunology. Its primary value lies in its ability to potently and competitively antagonize the H1 receptor, making it an essential tool for investigating histamine-mediated pathways in vitro and in vivo. Researchers utilize this compound to study allergic responses, anaphylaxis, and the role of histamine in modulating inflammation, pruritus (itch), and vascular permeability.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZJIYUOOJLBAU-CEAXSRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4330-99-8
Record name Trimeprazine tartrate [USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alimemazine tartrate
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Record name TRIMEPRAZINE TARTRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic and Structural Research of Trimeprazine Tartrate

Chemical Synthesis Methodologies and Precursors

The synthesis of Trimeprazine (B1682546) Tartrate primarily involves the derivatization of a phenothiazine (B1677639) core. smolecule.comvulcanchem.comgpatindia.com

Alkylation Approaches in Phenothiazine Derivatization

A common method for synthesizing trimeprazine involves the alkylation of phenothiazine. gpatindia.com One synthetic route starts with the reaction between phenothiazine and methacrylonitrile, which is then reduced using lithium aluminum hydride (LiAlH4). The subsequent alkylation with methanesulfonyl chloride (MsCl) and reaction with dimethylamine (B145610) yields the trimeprazine base. rsc.org Another described method is the alkylation of the phenothiazine core with 1-dimethylamino-2-methyl-propylchloride. gpatindia.com

The final step in the production of Trimeprazine Tartrate is the formation of a salt with tartaric acid, often in a solvent like isopropanol. smolecule.comvulcanchem.com This salt formation enhances the compound's solubility and bioavailability. smolecule.com

Structure-Activity Relationship (SAR) Investigations

The pharmacological profile of trimeprazine is intrinsically linked to its chemical structure. SAR studies of phenothiazine derivatives have elucidated key structural features that govern their activity. gpatindia.com

Influence of Alkyl Chain Branching on Pharmacological Profile

Phenothiazine derivatives with antihistaminic properties, such as trimeprazine, typically possess a branched alkyl chain of two or three carbons separating the phenothiazine ring system from the terminal nitrogen atom. gpatindia.comauburn.edu This branching is a significant differentiating feature from the phenothiazine antipsychotic series, which requires an unbranched propyl chain. gpatindia.comauburn.edu While branching in the alkyl chain can sometimes reduce antihistaminic activity, compounds like promethazine (B1679618) are exceptions, exhibiting greater activity than their unbranched counterparts. auburn.edu For first-generation H1-receptor antagonists in general, an ethylene (B1197577) chain often confers maximum activity, and altering this chain length can decrease the drug's efficacy. gpatindia.com

Significance of Diaryl Substitution and Terminal Nitrogen for Receptor Affinity

The diaryl substitution pattern, where two aryl moieties are present, is crucial for significant H1-receptor affinity in both first and second-generation antihistamines. auburn.edupharmacy180.com These two aromatic systems, which can be linked as in the tricyclic structure of phenothiazines, must be able to adopt a non-coplanar conformation for optimal interaction with the H1-receptor. auburn.edu

Furthermore, for maximum activity, the terminal nitrogen atom in the alkyl side chain should be a tertiary amine. gpatindia.compharmacy180.comjvwu.ac.in This amino group is typically basic, with a pKa ranging from 8.5 to 10, and is presumed to be protonated when it binds to the receptor. auburn.edu This terminal nitrogen can also be part of a heterocyclic ring structure in some antihistamines. pharmacy180.comjvwu.ac.in The distance between the center of the diaryl ring system and this terminal nitrogen is also a key factor, generally ranging from 5 to 6 angstroms in an extended conformation. auburn.edu

Comparative Structural Analysis within Phenothiazine Analogues

Trimeprazine shares structural similarities with other phenothiazines like chlorpromazine (B137089) and promethazine. rsc.org However, key differences in their structures lead to varied pharmacological effects. For instance, the branched alkyl chain in antihistaminic phenothiazines like trimeprazine contrasts with the unbranched chain found in antipsychotic phenothiazines. gpatindia.com

FeatureTrimeprazinePromethazineChlorpromazine
Core Structure PhenothiazinePhenothiazine2-chloro-10H-phenothiazine
Side Chain N,N,2-trimethyl-3-(10H-phenothiazin-10-yl)propan-1-amineN,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Primary Use Antihistamine, Sedative smolecule.comAntihistamine, SedativeAntipsychotic rsc.org

Computational Chemistry and Molecular Modeling Studies of Ligand-Receptor Interactions

Computational methods are increasingly used to understand the interactions between ligands like trimeprazine and their target receptors. nih.govopenaccessjournals.comupc.edu Molecular docking and molecular dynamics simulations are powerful tools to predict the preferred binding orientations and affinities of a ligand within the active site of a receptor. nih.govopenaccessjournals.com These techniques help in elucidating the binding mechanism at an atomic level, identifying key interacting residues, and analyzing the energetics of the interaction. openaccessjournals.comnih.gov

For phenothiazine derivatives, molecular modeling studies can help to understand how structural modifications influence their binding to receptors like the histamine (B1213489) H1-receptor. For example, simulations can clarify the importance of the non-coplanar arrangement of the diaryl rings and the role of the protonated terminal amine in receptor binding. auburn.edunih.gov By creating homology models of receptor binding sites, researchers can dock ligands like trimeprazine to investigate the binding poses and the primary forces, such as electrostatic interactions, that govern the ligand-receptor complex. nih.gov Such studies have been applied to various phenothiazine hybrids to explore their potential as inhibitors of enzymes like farnesyltransferase (FTase) or for their anti-tubercular properties. mdpi.com While specific molecular modeling studies focusing exclusively on this compound's interaction with the H1 receptor are not extensively detailed in the provided results, the principles of these computational methods are broadly applicable and crucial for modern drug design and SAR analysis. nih.govupc.edusubharti.org

Advanced Analytical Methodologies for Trimeprazine Tartrate Research

Chromatographic Techniques Development and Validation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are cornerstones in the analysis of trimeprazine (B1682546) tartrate. These techniques offer high specificity, sensitivity, and accuracy, making them indispensable for both quality control and bioanalytical studies.

Reverse-phase HPLC (RP-HPLC) methods are prominently used for the quantification of trimeprazine (also known as alimemazine) in bulk and pharmaceutical dosage forms. researchgate.net A specific, stability-indicating RP-HPLC method has been developed and validated to ensure accurate measurement even in the presence of degradation products. researchgate.net

One such method utilizes a C18 column (250 mm x 4.6 mm, 5 µm particle size) with an isocratic mobile phase. researchgate.net The mobile phase consists of a mixture of methanol (B129727) and 0.02 M potassium dihydrogen orthophosphate buffer (75:25 v/v), with the pH adjusted to 3.0 using o-phosphoric acid. researchgate.net The analysis is performed at a flow rate of 1.0 mL/min with UV detection at 257 nm. researchgate.net This method demonstrated excellent linearity for alimemazine in the concentration range of 10–50 µg/mL, with a retention time of 4.528 minutes. researchgate.net Validation studies confirmed the method's accuracy, with mean percentage recovery between 99.3% and 100.62%, and precision, with relative standard deviation values below 2.0%. researchgate.net

The robustness of the method was also established, and its stability-indicating capability was confirmed through forced degradation studies. researchgate.net

Table 1: HPLC Method Parameters for Trimeprazine Tartrate Analysis
ParameterDetailsReference
Column C18 (250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Methanol: 0.02 M KH₂PO₄ buffer (75:25 v/v), pH 3.0 researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 257 nm researchgate.net
Retention Time 4.528 min researchgate.net
Linearity Range 10–50 µg/mL researchgate.net
Mean Recovery 99.3 – 100.62 % researchgate.net

For the highly sensitive and selective quantification of trimeprazine in biological fluids such as human plasma, LC-MS/MS methods have been developed and validated. solubilityofthings.comnih.gov These methods are particularly crucial for bioequivalence and pharmacokinetic studies where very low concentrations of the drug need to be measured. solubilityofthings.comnih.gov

A robust LC-MS/MS method for alimemazine (ALZ) in human plasma employs a liquid-liquid extraction technique for sample preparation using ethyl acetate. solubilityofthings.comnih.gov Chromatographic separation is achieved on an Atlantis® T3 column (4.6 mm × 150 mm, 5 μm) with a mobile phase of acetonitrile (B52724) and a 10 mM ammonium (B1175870) formate (B1220265) buffer with 0.1% formic acid (50:50 v/v). solubilityofthings.com Detection is performed using a tandem mass spectrometer with a turbo ion spray interface in the positive ion mode. solubilityofthings.comnih.gov The multiple reaction monitoring (MRM) mode is used, tracking the precursor to product ion transitions of m/z 299.30 → 100.20 for alimemazine and m/z 305.30 → 106.30 for its deuterated internal standard (ALZ D6). solubilityofthings.com

This bioanalytical method was validated over a wide concentration range of 20.013–10006.551 pg/mL. solubilityofthings.comnih.gov It demonstrated a mean recovery of 77.77% and a lower limit of quantification (LLOQ) of 20.013 pg/mL. solubilityofthings.comnih.gov The method proved to be highly precise and accurate, with intra- and inter-day precision values ranging from 0.98-4.50% and 1.57-5.72%, respectively, and accuracy values between 93.82-99.02% and 101.78-106.96%, respectively. solubilityofthings.comnih.gov

Table 2: LC-MS/MS Method Validation Summary for Trimeprazine in Human Plasma
Validation ParameterResultReference
Linearity Range 20.013–10006.551 pg/mL solubilityofthings.comnih.gov
Lower Limit of Quantification (LLOQ) 20.013 pg/mL solubilityofthings.comnih.gov
Mean Recovery 77.77% solubilityofthings.com
Intra-day Precision (%RSD) 0.98 - 4.50% solubilityofthings.comnih.gov
Inter-day Precision (%RSD) 1.57 - 5.72% solubilityofthings.comnih.gov
Intra-day Accuracy 99.02 - 93.82% solubilityofthings.comnih.gov
Inter-day Accuracy 101.78 - 106.96% solubilityofthings.comnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic and Fluorimetric Analytical Approaches

Spectroscopic and fluorimetric methods offer alternative, often simpler and more cost-effective, approaches for the quantification of this compound, especially in pharmaceutical formulations.

A difference spectrophotometric method has been developed based on the oxidation of alimemazine with potassium caroate (Oxone) to form its corresponding sulfoxide (B87167). ddbst.com The absorbance of the resulting solution is measured at 342 nm, using an unoxidized drug solution of the same concentration as a blank. ddbst.com This method is linear for alimemazine tartrate concentrations in the range of 2–30 μg/mL. ddbst.com The limit of detection (LOD) and limit of quantification (LOQ) were reported as 0.68 μg/mL and 2.07 μg/mL, respectively. ddbst.com

Fluorimetric methods have also been established, leveraging the fluorescent properties of trimeprazine or its reaction products. One such method is based on the quantitative fluorescence quenching of eosin (B541160) Y by the tertiary amino group of the drug, measured at an emission wavelength of 542 nm after excitation at 520 nm. protocols.io Another approach involves the oxidation of the drug with cerium(IV) in an acidic medium, which induces chemiluminescence. researchgate.net A more direct fluorimetric method involves oxidation with Ce(IV) and measuring the fluorescence of the resulting Ce(III) ions. researchgate.net A post-column derivatization method for use with liquid chromatography involves oxidation with peroxyacetic acid to yield fluorescent sulfoxides, with a reported limit of detection as low as 4 nM for trimeprazine. researchgate.net

Table 3: Spectroscopic and Fluorimetric Methods for Trimeprazine Analysis
Method TypePrincipleWavelength (nm)Linearity RangeReference
Difference Spectrophotometry Oxidation to sulfoxide with potassium caroateAbsorbance: 3422–30 µg/mL ddbst.com
Spectrofluorimetry Quenching of Eosin Y fluorescenceExcitation: 520, Emission: 54250–1000 ng/mL protocols.io
Flow-Injection Chemiluminescence Oxidation with Ce(IV) in acidic mediumChemiluminescence0.1–6.5 µg/mL researchgate.net
LC with Post-Column Derivatization Oxidation to fluorescent sulfoxideFluorescenceN/A (LOD: 4 nM) researchgate.net

Stability Profiling and Physicochemical Characterization in Bioanalytical Research

Understanding the stability and physicochemical characteristics of this compound is fundamental for developing robust formulations and reliable bioanalytical methods. Forced degradation studies are essential for establishing the intrinsic stability of the molecule and for developing stability-indicating analytical methods. patsnap.comsrce.hrnih.gov

A stability-indicating RP-HPLC method was used to assess the degradation of alimemazine under various stress conditions as per International Conference on Harmonization (ICH) guidelines. researchgate.net These conditions typically include hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. researchgate.netpatsnap.com The study demonstrated that the analytical method could effectively separate the intact drug from its degradation products, confirming its selectivity and stability-indicating nature. researchgate.net For instance, degradation was observed under acid, alkali, and thermal hydrolysis conditions, but the mass balance remained close to 100%, indicating that all major degradants were accounted for. researchgate.net

The partition coefficient (log P) and distribution coefficient (log D) are critical physicochemical parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The n-octanol/water system is the most common biological mimic used to determine these values experimentally. The shake-flask method is considered the standard technique for this determination.

Table 4: Physicochemical Properties of Trimeprazine
ParameterValueSourceNote
AlogP 4.49ChEMBLCalculated for trimeprazine base
CX LogP 4.41ChEMBLCalculated for trimeprazine base
CX LogD (pH 7.4) 2.40ChEMBLCalculated for trimeprazine base
CX Basic pKa 9.42ChEMBLCalculated for trimeprazine base

Mechanistic Pharmacology and Receptor Interaction Studies of Trimeprazine Tartrate

Histamine (B1213489) Receptor Antagonism Research

The hallmark of trimeprazine's pharmacological activity is its interaction with histamine receptors, which has been a central focus of research. smolecule.comgenome.jp This interaction is fundamental to its clinical efficacy in managing allergic conditions.

Histamine H1 Receptor Binding Affinity and Antagonistic Activity

Trimeprazine (B1682546) demonstrates high binding affinity for the histamine H1 receptor, acting as a potent antagonist. caymanchem.com This competitive binding with histamine at H1-receptor sites effectively blocks the downstream signaling cascade initiated by histamine, thereby mitigating allergic symptoms. Research has quantified this affinity, with a reported Ki value of 0.72 nM in a radioligand binding assay. caymanchem.com Furthermore, trimeprazine has been shown to inhibit anti-IgE-induced histamine release from human lung fragments with an IC50 of 19 nM. caymanchem.com This potent antagonistic activity underscores its primary mechanism of action as an antihistamine. patsnap.com

Interactive Data Table: Trimeprazine H1 Receptor Interaction

Parameter Value Receptor/System Reference
Ki 0.72 nM Histamine H1 Receptor caymanchem.com
IC50 19 nM Anti-IgE-induced histamine release caymanchem.com

Partial Agonism at Histamine H1 Receptor and Other GPCRs

While primarily known as an H1 receptor antagonist, some studies suggest that trimeprazine may also exhibit partial agonist activity at the histamine H1 receptor and other G protein-coupled receptors (GPCRs). medchemexpress.comnih.govmedchemexpress.com This dual activity, where it can both block and partially activate the receptor, adds a layer of complexity to its pharmacological profile. Research has indicated that trimeprazine can stimulate several GPCRs to a significant degree, including the histamine H1 receptor, leading to downstream signaling events. jci.org This partial agonism might contribute to some of its observed physiological effects beyond simple receptor blockade. nih.gov

G Protein-Coupled Receptor (GPCR) Interaction Profiling

Trimeprazine's interaction is not limited to histamine receptors; it engages with a variety of other GPCRs, which contributes to its broader pharmacological effects. patsnap.comnih.gov

Antagonism at Muscarinic Acetylcholine (B1216132) Receptors

Trimeprazine exhibits antagonistic activity at muscarinic acetylcholine receptors. patsnap.com This anticholinergic action is a common feature of first-generation antihistamines and contributes to some of the side effects associated with these drugs. auburn.edu The binding affinity of trimeprazine for muscarinic acetylcholine receptors has been reported with a Ki value of 38 nM, indicating a lower affinity compared to its potent interaction with the H1 receptor. caymanchem.com This antagonism can lead to effects such as dry mouth and sedation. patsnap.com

Interactions with Opioid Receptors (e.g., OPRK1, OPRM1)

Research has revealed that trimeprazine can interact with opioid receptors, specifically the kappa opioid receptor (OPRK1) and the mu opioid receptor (OPRM1). cloudfront.net Studies have shown that trimeprazine can act as a partial agonist at these receptors, stimulating them to a notable extent. jci.org This interaction with the opioid system may play a role in some of the compound's complex central nervous system effects.

Interactive Data Table: Trimeprazine GPCR Interaction Profile

Receptor Action Ki Value Reference
Muscarinic Acetylcholine Receptors Antagonist 38 nM caymanchem.com
Dopamine (B1211576) D2 Receptors Antagonist - patsnap.compatsnap.com
Opioid Receptor Kappa 1 (OPRK1) Partial Agonist - jci.orgcloudfront.net
Opioid Receptor Mu 1 (OPRM1) Partial Agonist - jci.orgcloudfront.net

Interactions with Tachykinin Receptors (e.g., TACR1) and Cholinergic Muscarinic Receptors (e.g., CHRM5)

Trimeprazine exhibits activity at both tachykinin and cholinergic muscarinic receptors. In a functional assay using engineered cell lines, trimeprazine was found to stimulate several G-protein coupled receptors (GPCRs). nih.gov Notably, it acted as an agonist at the tachykinin receptor 1 (TACR1), also known as the substance P receptor, and the cholinergic muscarinic receptor 5 (CHRM5), eliciting a response of at least 50% of that induced by the ideal agonist. nih.gov The activation of these receptors, which are coupled to Gq/11 proteins, typically initiates the phospholipase C signaling cascade, leading to an increase in intracellular calcium. nih.govsigmaaldrich.comuniprot.org

While it demonstrates agonist activity at these specific receptors, trimeprazine also functions as an antagonist at a broader range of GPCRs, including other muscarinic acetylcholine receptors. nih.govpatsnap.com This dual activity highlights the compound's multifaceted interaction with the GPCR family.

Modulation of Neurotransmitter Systems (Beyond Primary Receptor Binding)

The pharmacological influence of trimeprazine extends beyond its direct receptor binding to the modulation of key neurotransmitter systems.

Cellular Signaling Pathway Investigations

Recent research has illuminated the effects of trimeprazine on intracellular signaling cascades, particularly those related to cell growth and function in pancreatic islets.

CREB Phosphorylation Induction

Studies in isolated human islets have shown that trimeprazine promotes the phosphorylation of the cAMP response element-binding protein (CREB). nih.govnih.govresearchgate.net This is a significant finding, as CREB phosphorylation is a crucial step in signaling pathways that are often mediated by G-protein coupled receptors and can influence the expression of various genes. nih.gov The effect of trimeprazine on CREB phosphorylation is comparable to that of Bucladesine (Bt2cAMP), a known activator of this pathway. nih.gov

Insulin (B600854) Receptor Substrate 2 (IRS2) Expression and Downstream Signaling Cascade

A key discovery has been the ability of trimeprazine to increase the expression of Insulin Receptor Substrate 2 (IRS2) mRNA and protein levels in both human and mouse pancreatic islets. nih.govmedchemexpress.comnih.gov IRS2 is a critical adapter protein that links insulin and IGF1 receptors to downstream signaling pathways essential for β-cell growth, function, and survival. nih.govnih.govatlasgeneticsoncology.org The increase in IRS2 expression appears to be a central mechanism for many of trimeprazine's beneficial effects on islet biology. nih.gov

The signaling cascade downstream of IRS2 involves the PI3K/Akt pathway, which in turn can influence other factors like the Forkhead box protein O1 (FOXO1). nih.govresearchgate.net While trimeprazine increases IRS2, it also leads to an increase in FOXO1 and FOXO3A expression. nih.govmedchemexpress.com

Nuclear Pdx1 Regulation in Islet Cells

Interactive Data Tables

Table 1: Receptor Interaction Profile of Trimeprazine

ReceptorInteraction TypeSignaling PathwayReference
Tachykinin Receptor 1 (TACR1)AgonistGq/11 -> ↑ Ca2+ nih.gov
Cholinergic Muscarinic Receptor 5 (CHRM5)AgonistGq/11 -> ↑ Ca2+ nih.gov
Histamine H1 Receptor (HRH1)Partial Agonist / AntagonistGq/11 -> ↑ Ca2+ nih.govpatsnap.com
Various other GPCRsAntagonist- nih.gov

Table 2: Effects of Trimeprazine on Cellular Signaling in Pancreatic Islets

Molecular TargetEffect of TrimeprazineDownstream ConsequenceReference
CREBIncreased PhosphorylationModulation of gene expression nih.govnih.gov
IRS2Increased mRNA and Protein ExpressionActivation of PI3K/Akt pathway, enhanced β-cell growth and function nih.govmedchemexpress.com
Pdx1Increased Nuclear Localization, Decreased overall expressionModulation of β-cell function nih.govjci.org
FOXO1 / FOXO3AIncreased Expression- nih.govmedchemexpress.com

Preclinical Pharmacokinetics and Metabolism Research of Trimeprazine Tartrate

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

Preclinical studies in animal models, including rats and dogs, have been instrumental in characterizing the ADME profile of trimeprazine (B1682546). cambridge.orgnih.govhres.cabiotechfarm.co.il

Absorption: Following oral administration, trimeprazine is well absorbed from the digestive tract. drugbank.com

Distribution: Trimeprazine exhibits significant tissue distribution, which may contribute to its low serum levels. cambridge.org The liver is a notable site of sequestration for phenothiazines, with reported liver-to-blood concentration ratios as high as 60:1. cambridge.org This extensive tissue binding is a key characteristic of its distribution profile. cambridge.org

Metabolism: The liver is the primary site of biotransformation for trimeprazine. cambridge.orgnih.gov Metabolic processes include oxidation, hydroxylation, demethylation, and sulfoxide (B87167) formation, followed by conjugation with glucuronic acid. nih.gov

Excretion: The elimination of trimeprazine and its metabolites occurs through two main routes. The primary route is renal excretion, accounting for approximately 75% of elimination, with the remaining 25% being excreted through the gut. cambridge.org

A study comparing immediate-release (IR) and modified-release (MR) formulations of a related compound, trimetazidine, in dogs and pigs, provides insights that could be relevant for understanding trimeprazine formulations. The MR formulation showed a delayed time to peak concentration and increased mean absorption times in both species. nih.gov

SpeciesFormulationKey Findings
DogsModified-Release (MR) vs. Immediate-Release (IR)Delayed Tmax (3.0 vs 1.0 h), decreased Cmax (544 vs 659 µg/L), increased trough concentrations (115 vs 63 µg/L). nih.gov
PigsModified-Release (MR) vs. Immediate-Release (IR)Qualitatively similar sustained-release properties to dogs. nih.gov
RatsOralMetabolites identified in urine include N-demethyltrimeprazine, 3-hydroxytrimeprazine, N-demethyl-3-hydroxytrimeprazine, and trimeprazine sulphoxide. nih.gov

Metabolite Identification and Characterization

In vivo and in vitro studies have identified several key metabolites of trimeprazine. nih.gov These metabolites are formed primarily through hepatic biotransformation. cambridge.orgnih.gov

Trimeprazine Sulphoxide (TSO)

Trimeprazine sulphoxide is a major metabolite of trimeprazine. cambridge.orgnih.gov In vitro studies have shown that both trimeprazine and TSO have a high affinity for iodine. TSO is also described as an impurity of alimemazine (trimeprazine). chemicalbook.com

N-Desmethyl Trimeprazine (NDT)

N-desmethyl trimeprazine is another significant metabolite identified in preclinical studies. cambridge.orgnih.gov Unlike the parent compound and TSO, NDT does not form a complex with iodine in vitro. The N-demethylated form of propiomazine, a related phenothiazine (B1677639), was identified as a metabolite in rat urine. researchgate.net

3-Hydroxy-Trimeprazine (3-OHT)

3-Hydroxy-trimeprazine is a hydroxylated metabolite of trimeprazine. cambridge.orgnih.gov In vitro investigations have revealed that, among the main metabolites, only 3-OHT inhibits thyroperoxidase (TPO).

Preclinical Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling and Prediction

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a critical tool in drug development for understanding the relationship between drug exposure and its therapeutic effects. transpharmation.comyoutube.comchemrxiv.org For trimeprazine, PK-PD studies in preclinical species like mice, rats, and dogs help in optimizing dosing regimens and predicting clinical outcomes. transpharmation.com These models integrate data on drug concentration over time with pharmacological responses. youtube.com By using data from various preclinical models, researchers can simulate different dosing scenarios to predict efficacy and safety in humans. nih.gov

Blood-Brain Barrier Permeability Investigations in Preclinical Systems

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of many substances, including therapeutic drugs, into the central nervous system (CNS). medtechbcn.commdpi.com The ability of a drug to permeate the BBB is a crucial factor for its efficacy in treating CNS disorders. mdpi.com For phenothiazines like trimeprazine, which have central effects, understanding their BBB permeability is essential. wikipedia.org Preclinical in vitro models, such as co-cultures of brain capillary endothelial cells and astrocytes, are used to assess BBB permeability. nih.gov These models help in determining the permeability coefficient of a drug and identifying whether it is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit brain penetration. medtechbcn.com

Plasma Protein Binding and Red Blood Cell Distribution Dynamics in Research Models

The disposition of a drug within the systemic circulation is fundamentally influenced by its binding to plasma proteins and its distribution into red blood cells. Preclinical research into trimeprazine has established its characteristics in these areas.

Studies have demonstrated that trimeprazine is extensively bound to plasma proteins. In one key investigation, the fraction of trimeprazine bound to plasma protein was found to exceed 0.9, as determined by equilibrium dialysis with corrections for volume shifts. nih.gov This high degree of binding is a critical parameter, as it is generally the unbound fraction of a drug that is pharmacologically active and available for metabolism and excretion.

The distribution of trimeprazine between plasma and red blood cells has also been quantified. Research has shown a mean plasma to red blood cell concentration ratio of 1.17. nih.gov Furthermore, the mean red blood cell to plasma distribution coefficient was calculated to be 8.65. nih.gov This indicates a significant partitioning of the compound into red blood cells relative to the plasma.

Table 1: Plasma and Red Blood Cell Distribution Parameters for Trimeprazine
ParameterValueMethod
Fraction Bound to Plasma Protein> 0.9Equilibrium Dialysis
Mean Plasma/Red Blood Cell Concentration Ratio1.17Direct Measurement
Mean Red Blood Cell/Plasma Distribution Coefficient8.65Calculation

Hepatic Metabolism and Cytochrome P450 Enzyme Interactions in Preclinical Contexts

The liver is the primary site for the metabolism of many xenobiotics, including trimeprazine. Preclinical and in vitro studies have elucidated the main metabolic pathways for this compound, which primarily involve the cytochrome P450 (CYP450) enzyme system. vulcanchem.comnih.gov The biotransformation of trimeprazine is complex, involving several major types of reactions. These include oxidation, hydroxylation, demethylation, and the formation of sulfoxides. nih.gov Following these initial phase I reactions, the resulting metabolites can undergo phase II conjugation with glucuronic acid to increase their water solubility and facilitate excretion. nih.gov

In vitro research has identified several key metabolites of trimeprazine. The principal metabolites resulting from its biotransformation are trimeprazine sulphoxide (TSO), N-desmethyl trimeprazine (NDT), and 3-hydroxy-trimeprazine (3-OHT). ncats.io Each of these metabolites may possess its own distinct pharmacological and toxicological profile. For instance, in one in vitro model, 3-hydroxy-trimeprazine was found to be an inhibitor of thyroperoxidase, while trimeprazine and trimeprazine sulphoxide showed a high affinity for iodine. ncats.io

The cytochrome P450 enzyme family, particularly isoforms within the CYP1, CYP2, and CYP3 families, is responsible for the metabolism of the majority of therapeutic drugs. nih.gov While specific preclinical studies detailing the precise CYP450 isoforms responsible for trimeprazine metabolism are not extensively published, phenothiazines and structurally related tricyclic compounds are known substrates for enzymes such as CYP2D6. mdpi.com Investigating a compound's potential to inhibit or induce CYP450 enzymes is a critical component of preclinical drug development to predict potential drug-drug interactions. nih.gov These interactions are typically studied using in vitro systems like human liver microsomes, S9 fractions, or hepatocytes from various preclinical species.

Table 2: Major Metabolites and Metabolic Pathways of Trimeprazine
Metabolic PathwayResulting MetaboliteAbbreviation
SulfoxidationTrimeprazine SulphoxideTSO
N-DemethylationN-desmethyl trimeprazineNDT
Hydroxylation3-hydroxy-trimeprazine3-OHT
ConjugationGlucuronide ConjugatesN/A

Preclinical Efficacy and Pathophysiological Mechanism Studies in in Vitro and Animal Models

Antihistaminic and Antipruritic Efficacy in Animal Models

Trimeprazine (B1682546) tartrate is a first-generation antihistamine that functions by antagonizing histamine (B1213489) H1 receptors. patsnap.compatsnap.com This action helps to alleviate symptoms of allergic reactions such as itching. patsnap.comsmolecule.com In veterinary medicine, a combination product containing trimeprazine and prednisolone (B192156) is approved for use in dogs for the relief of itching, regardless of the cause. dvm360.comfda.govnih.gov It has demonstrated effectiveness in managing pruritus associated with various skin disorders in dogs, including eczema, otitis, and different types of dermatitis. fda.govnih.gov Studies have shown it can be effective in relieving itching that does not respond to other treatments. dvm360.comfda.govnih.gov The mechanism for its antipruritic effect involves competing with histamine for binding sites on cells, thereby reducing the effects of this key mediator of itch. smolecule.com

Antitussive Efficacy in Veterinary Disease Models

In addition to its antipruritic properties, trimeprazine, in combination with prednisolone, is indicated for the adjunctive treatment of various cough conditions in dogs. dvm360.comnih.gov It has been found effective in managing "kennel cough" (tracheobronchitis), bronchitis (including allergic bronchitis), and coughs from infections or of unknown origin. dvm360.comfda.govnih.gov The exclusive formulation of trimeprazine and prednisolone provides a combined antitussive and anti-inflammatory action. nih.gov

Antiemetic Properties in Animal Challenge Models

Trimeprazine has demonstrated antiemetic properties in animal models. nih.govsearchlightpharma.com It is active in suppressing apomorphine-induced vomiting in dogs. searchlightpharma.com The antiemetic effect is thought to be mediated by its action on specific areas in the brainstem that control nausea and vomiting. smolecule.com This is further supported by its antagonism of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone of the brain. patsnap.com

Sedative and Hypnotic Actions in Animal Behavioral Pharmacology

Trimeprazine tartrate exhibits sedative and hypnotic effects. patsnap.compatsnap.comsmolecule.com These actions are attributed to its ability to cross the blood-brain barrier and influence various neurotransmitter systems, including serotonin (B10506) and dopamine pathways. patsnap.com While the exact mechanism for its sedative and hypnotic effects is not fully understood, it is likely related to its interaction with these neurotransmitter systems in the brain. smolecule.com In animal studies, mice treated with trimeprazine became lethargic. nih.gov Limited research has also explored its use for improving sleep in children with sleep disturbances, where it was observed to increase total sleep time and decrease night wakings. smolecule.com

Pancreatic Beta-Cell Homeostasis and Diabetes Research

Recent research has uncovered a novel and significant role for this compound in the realm of diabetes and pancreatic beta-cell health. nih.govresearcher.lifenih.gov

Impact on Beta-Cell Growth, Replication, and Islet Mass

Studies have shown that trimeprazine can promote the growth and function of pancreatic β-cells in mice. nih.govresearcher.lifenih.govmedchemexpress.com This effect is linked to its ability to increase the expression of Insulin (B600854) Receptor Substrate 2 (IRS2), a key protein in signaling pathways that promote β-cell growth, function, and survival. nih.govresearcher.liferesearchgate.net In mouse models, trimeprazine was found to increase islet mass and β-cell replication. nih.govresearcher.life This was mediated through the promotion of CREB phosphorylation and an increase in the concentration of IRS2 in islets. nih.govresearcher.life The presence of IRS2 was essential for trimeprazine to exert these effects. nih.govresearcher.life

Glucose Homeostasis Modulation in Diabetic Animal Models

Trimeprazine has been shown to improve glucose tolerance in mice. nih.govresearcher.life In non-obese diabetic (NOD) mice, a model for autoimmune diabetes, trimeprazine synergized with anti-CD3 antibodies to reduce the progression of the disease. nih.govresearcher.lifenih.gov Furthermore, it enhanced the function of transplanted human islets in streptozotocin-induced diabetic mice, a model for chemically-induced diabetes. nih.govresearcher.lifenih.gov These findings suggest that trimeprazine and similar compounds that increase IRS2 in islets could represent a potential strategy for preventing the progression of diabetes. nih.govresearcher.lifenih.gov

Compound Names Mentioned in this Article

Compound Name
This compound
Prednisolone
Histamine
Apomorphine
Serotonin
Dopamine
Insulin Receptor Substrate 2 (IRS2)
Anti-CD3 Antibodies
Streptozotocin (B1681764)

Interactive Data Table: Summary of Preclinical Findings for this compound

Pharmacological Effect Animal Model(s) Key Findings References
Antihistaminic/AntipruriticDogsEffective relief of itching from various causes. patsnap.compatsnap.comsmolecule.comdvm360.comfda.govnih.gov
AntitussiveDogsEffective for various cough conditions, including "kennel cough". dvm360.comfda.govnih.gov
AntiemeticDogsSuppresses apomorphine-induced vomiting. patsnap.comsmolecule.comnih.govsearchlightpharma.com
Sedative/HypnoticMice, Humans (limited)Induces lethargy; potential to improve sleep. patsnap.compatsnap.comsmolecule.comnih.gov
Pancreatic β-Cell GrowthMicePromotes β-cell growth, replication, and increases islet mass via IRS2 pathway. nih.govresearcher.lifenih.govmedchemexpress.comresearchgate.net
Glucose HomeostasisMice (diabetic models)Improves glucose tolerance and reduces diabetes progression. nih.govresearcher.lifenih.gov

Synergistic Effects with Immunomodulatory Agents in Diabetes Progression

Preclinical research has highlighted the potential of trimeprazine to work in concert with immunomodulatory agents to slow the progression of diabetes. In a study involving non-obese diabetic (NOD) mice, a model for autoimmune type 1 diabetes, trimeprazine demonstrated a synergistic effect when combined with anti-CD3 antibodies. nih.govnih.gov This combination therapy was more effective in reducing the advancement of diabetes than either agent alone. nih.govnih.gov The underlying mechanism is believed to involve the modulation of the immune response that leads to the destruction of pancreatic β cells. nih.gov By potentially dampening this autoimmune attack, trimeprazine, in conjunction with immunomodulators, may help preserve β cell function and mass. nih.govresearchgate.net

Human Islet Transplant Function in Diabetic Mouse Models

The efficacy of trimeprazine in enhancing the function of transplanted human pancreatic islets has been investigated in diabetic mouse models. nih.govnih.gov In one key study, diabetic mice induced by streptozotocin (STZ) received human islet transplants. nih.gov Subsequent treatment with trimeprazine led to a significant improvement in the function of these transplanted islets. nih.govnih.gov This was evidenced by a twofold increase in human insulin levels and a significant rise in human c-peptide (B549688) in the blood of trimeprazine-treated mice compared to controls. nih.gov Furthermore, the volume of insulin-positive tissue within the human islet grafts was observed to be larger following trimeprazine administration. nih.gov These findings suggest that trimeprazine can directly support the survival and function of human β cells in an in vivo environment, potentially through the upregulation of Insulin Receptor Substrate 2 (IRS2), a key protein in β cell growth and function. nih.govnih.govresearchgate.net

Thyroid Hormone Regulation Studies in Rodent Physiological Models

Investigations in rodent models have suggested that trimeprazine may influence thyroid hormone levels. smolecule.com Studies in rats have shown that administration of trimeprazine can lead to a decrease in serum levels of thyroid hormones. The proposed mechanisms for this effect are twofold: a central mechanism involving the potential reduction of thyroid-stimulating hormone (TSH) secretion, and a peripheral mechanism. The peripheral action may involve the trapping of molecular iodine within the thyroid gland, a crucial element for hormone synthesis, or the inhibition of thyroperoxidase (TPO), an enzyme essential for thyroid hormone production. In vitro studies have shown that trimeprazine and its sulfoxide (B87167) metabolite have a high affinity for iodine. While there are notable differences in thyroid hormone transport and metabolism between rodents and humans, these initial findings in rodent models point to a potential interaction between trimeprazine and the thyroid axis. researchgate.net

Investigation of Antimicrobial Activities against Bacterial Species in vitro

Trimeprazine has demonstrated notable antimicrobial properties in various in vitro studies. Its antibacterial activity has been evaluated against a wide array of both Gram-positive and Gram-negative bacteria.

Research has shown that trimeprazine can inhibit the growth of numerous bacterial strains, with minimum inhibitory concentrations (MICs) generally ranging from 10 to 100 micrograms/ml. nih.gov Specifically, strains of Staphylococcus spp., Bacillus spp., and Salmonella spp. have shown susceptibility to trimeprazine. nih.gov It has also been found to be effective against Shigella spp., Vibrio cholerae, and Vibrio parahaemolyticus within the same concentration range. nih.gov While some bacteria like Klebsiella, Proteus, Pseudomonas, and Citrobacter were found to be moderately sensitive, others have shown resistance. nih.gov

Further studies have corroborated these findings, indicating that phenothiazines, including trimeprazine, possess broad-spectrum antimicrobial activity. researchgate.netiiarjournals.org The primary target of these compounds is thought to be the bacterial cytoplasmic membrane. plos.org Some research has also explored the synergistic effects of trimeprazine with other antimicrobial agents, such as trimethoprim, revealing enhanced antibacterial action when used in combination. researchgate.net

Interactive Data Table: In Vitro Antimicrobial Activity of Trimeprazine

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus spp.10 - 100
Bacillus spp.< 100
Salmonella spp.10 - 100
Shigella spp.10 - 100
Vibrio cholerae10 - 100
Vibrio parahaemolyticus10 - 100
Klebsiella spp.Moderately Sensitive
Proteus spp.Moderately Sensitive
Pseudomonas spp.Moderately Sensitive
Citrobacter spp.Moderately Sensitive

Neuropharmacological Investigations in Preclinical Settings

Central Nervous System Activity and Specificity

As a phenothiazine (B1677639) derivative, trimeprazine exerts its effects on the central nervous system by interacting with multiple neurotransmitter systems. veteriankey.com It is known to cross the blood-brain barrier and act as an antagonist at histamine H1 receptors, which contributes to its sedative effects. patsnap.com Beyond its antihistaminic action, trimeprazine also demonstrates activity at other receptors, including dopamine and serotonin pathways. smolecule.compatsnap.com Its tranquilizing effects are attributed to its action on the brain stem and the reticular activating system. veteriankey.com This broad neuropharmacological profile, which also includes anticholinergic properties, underpins its sedative and anxiolytic-like behaviors observed in animal models. patsnap.com

Sleep Regulation Mechanisms in Animal Models

The sedative properties of trimeprazine have led to investigations into its mechanisms of sleep regulation in animal models. Its primary mechanism for inducing sleep is believed to be its antagonism of histamine H1 receptors in the central nervous system. patsnap.com Histamine is a neurotransmitter that promotes wakefulness, and by blocking its action, trimeprazine facilitates sedation. patsnap.com Studies in animals have shown that trimeprazine can influence sleep architecture, although its clinical effectiveness in treating sleep disturbances has been questioned in some human studies. nih.gov The sedative effects are also linked to its interactions with other neurotransmitter systems, such as serotonin and dopamine, which play complex roles in the regulation of the sleep-wake cycle. patsnap.comnih.gov

Future Directions and Emerging Research Avenues for Trimeprazine Tartrate

Design and Synthesis of Novel Analogues and Derivatives with Modified Pharmacological Profiles

The core structure of trimeprazine (B1682546), a phenothiazine (B1677639) ring with a branched dimethylaminopropyl side chain, offers a versatile scaffold for chemical modification. rsc.org The design and synthesis of novel analogues aim to refine its pharmacological profile, potentially enhancing efficacy for a specific target, reducing side effects, or introducing entirely new therapeutic actions.

Strategic modifications can be made at several key positions on the trimeprazine molecule. Alterations to the phenothiazine ring system, such as the introduction of different substituents, can influence the compound's electronic properties and its interaction with various receptors. Modifications to the aliphatic side chain—altering its length, branching, or replacing the amine group—can significantly impact potency, selectivity, and pharmacokinetic properties like absorption and metabolism.

The synthesis of such analogues often involves multi-step chemical reactions. For instance, the synthesis of trimeprazine itself starts with phenothiazine, which is reacted with methacrylonitrile. rsc.org The resulting intermediate undergoes reduction, followed by further chemical steps to add the dimethylamine (B145610) group, ultimately forming the final trimeprazine molecule. rsc.org Similar synthetic pathways can be adapted to create a library of novel derivatives for screening. The principles of drug design, such as creating pseudo-rings through intramolecular hydrogen bonds to constrain the molecule's conformation, could lead to derivatives with highly potent and selective activity at new targets. nih.gov

Table 1: Potential Strategies for Trimeprazine Analogue Design

Modification Site Potential Chemical Change Desired Pharmacological Outcome Rationale/Principle
Phenothiazine Ring Introduction of electron-withdrawing or -donating groups Altered receptor binding affinity and selectivity (e.g., for dopamine (B1211576) vs. histamine (B1213489) receptors) Modifies the electronic distribution of the aromatic system, influencing key receptor interactions.
Aliphatic Side Chain Varying length, rigidity, or isomerism Improved potency, reduced off-target effects, altered blood-brain barrier penetration The side chain is crucial for orienting the molecule within the receptor's binding pocket.

| Terminal Amine Group | Substitution of methyl groups with larger alkyl or cyclic groups | Modified receptor selectivity and metabolic stability | The nature of the amine influences basicity and interactions with metabolic enzymes and receptors. |

Research into the synthesis of analogues for similar compounds, such as phenindamine, demonstrates that relocating double bonds within the molecular structure can create new chiral centers and lead to more pharmacologically active isomers. core.ac.uk Applying such stereochemical considerations to trimeprazine synthesis could yield enantiomers with distinct and potentially more desirable therapeutic profiles.

Exploration of Advanced Drug Delivery Systems in Preclinical Development

While no specific advanced drug delivery systems for trimeprazine are currently in late-stage preclinical development, the application of such technologies holds significant promise for optimizing its therapeutic effects. Advanced drug delivery systems (DDS) are designed to improve a drug's pharmacokinetics, enhance its bioavailability, and enable targeted delivery to specific tissues, thereby maximizing efficacy and minimizing systemic exposure and side effects. nih.govpharmaexcipients.com

For a molecule like trimeprazine, which acts on the central nervous system, advanced delivery platforms could be particularly advantageous.

Potential Advanced Drug Delivery Systems for Trimeprazine:

Nanoparticles: Encapsulating trimeprazine within nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, could enhance its solubility and stability. saapjournals.orgmdpi.com These systems can be engineered to control the rate of drug release, potentially offering a sustained therapeutic effect that reduces dosing frequency. saapjournals.org

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. mdpi.com For trimeprazine, liposomal formulations could potentially improve its delivery across the blood-brain barrier, a critical step for its centrally-acting effects. saapjournals.org

Polymer-Lipid Hybrid Nanoparticles: These systems combine the advantages of both polymeric nanoparticles and liposomes, offering enhanced stability and a higher drug-loading capacity. nih.gov

Self-Emulsifying Drug Delivery Systems (SEDDS): Composed of oils and surfactants, these systems can improve the oral bioavailability of poorly water-soluble drugs like trimeprazine. pharmaexcipients.com

The goal of these systems is to maintain the drug concentration in the plasma within the therapeutic window, avoiding the peaks and troughs associated with conventional dosage forms. pharmaexcipients.com By controlling the release profile—whether through extended, delayed, or targeted mechanisms—these advanced formulations could significantly refine the clinical use of trimeprazine and its future analogues. bccresearch.com

Table 2: Potential Benefits of Advanced Drug Delivery Systems for Trimeprazine

Delivery System Type Key Features Potential Advantage for Trimeprazine
Solid Lipid Nanoparticles (SLNs) Solid lipid core, nanometer size Enhanced stability, controlled release, improved bioavailability. mdpi.com
Polymeric Nanoparticles Biodegradable polymer matrix Sustained drug release for chronic conditions, potential for surface modification for targeting. saapjournals.org
Liposomes Lipid bilayer vesicle Improved delivery of drugs across biological membranes like the blood-brain barrier. saapjournals.org

| Hyaluronic Acid-Based Nanocarriers | Biocompatible, biodegradable polymer | Can be coupled with specific cell surface receptors for targeted delivery. nih.gov |

Repurposing and Investigation of Novel Therapeutic Applications Beyond Established Indications

Drug repurposing, the process of identifying new uses for existing approved drugs, offers a faster and more cost-effective path to new treatments compared to traditional drug development. ataxia.org Trimeprazine tartrate has become a subject of significant interest in this area, with preclinical studies revealing promising activity in several new therapeutic domains.

Pancreatic β Cell Growth and Diabetes: One of the most significant areas of investigation is the effect of trimeprazine on pancreatic β cells. In a screening for small molecules that could increase the expression of Insulin (B600854) Receptor Substrate 2 (IRS2), a key protein for β cell growth and function, trimeprazine was identified as a lead compound. scispace.comnih.gov Studies in isolated human islets and mouse models showed that trimeprazine promotes the phosphorylation of CREB and increases IRS2 levels. nih.gov This action led to increased β cell replication, improved islet function, and better glucose tolerance in mice. nih.gov Furthermore, trimeprazine treatment was found to increase the function of transplanted human islets in diabetic mice, suggesting its potential as a supportive therapy to slow the progression of both type 1 and type 2 diabetes. scispace.comnih.gov

Pitt Hopkins Syndrome (PTHS): Pitt Hopkins Syndrome is a rare neurodevelopmental disorder caused by mutations in the TCF4 gene, for which there are currently no approved treatments. ern-ithaca.eu In a high-throughput screen of a library of approved drugs, this compound was identified as a potential inhibitor of the Kv7.1 and Nav1.8 ion channels. ern-ithaca.eu The dysfunction of these channels is implicated in the neuronal excitability issues seen in PTHS. This discovery positions trimeprazine as a candidate for repurposing to treat the neurological symptoms of this rare genetic disorder. ern-ithaca.eu

Antimicrobial Activity: The urgent need for new treatments against multidrug-resistant pathogens has spurred research into the antimicrobial properties of non-antibiotic drugs. researchgate.net this compound has been noted for its potential in this area, representing another avenue for drug repurposing. researchgate.net

Table 3: Emerging Therapeutic Applications of this compound

Potential Application Mechanism of Action Key Research Findings Supporting Evidence
Diabetes (Type 1 & 2) Increases expression of Insulin Receptor Substrate 2 (IRS2) in pancreatic islets. Promotes β cell growth, replication, and function; improves glucose tolerance in mouse models. nih.gov scispace.comnih.gov
Pitt Hopkins Syndrome Potential inhibitor of Kv7.1 and Nav1.8 ion channels. Identified in a high-throughput screen as a molecule that could restore normal neuronal excitability. ern-ithaca.eu ern-ithaca.eu

| Infectious Diseases | Antimicrobial activity. | Investigated as a potential "non-antibiotic" drug to combat multidrug-resistant pathogens. researchgate.net | researchgate.net |

Q & A

Q. How can content uniformity of trimeprazine tartrate tablets be assessed experimentally?

A validated spectrophotometric method involves dissolving a tablet in 0.1N HCl, filtering, and diluting to achieve ~5 µg/mL trimeprazine. Absorbance is measured at 276 nm and 251 nm using a standard trimeprazine hydrochloride reference. The formula:

Trimeprazine (mg)=TD×0.7991C×(A251A276)U(A251A276)S\text{Trimeprazine (mg)} = \frac{T}{D} \times 0.7991C \times \frac{(A_{251} - A_{276})_U}{(A_{251} - A_{276})_S}

accounts for conversion factors and absorbance differences between the sample (U) and standard (S) .

Q. What physicochemical properties are critical for characterizing this compound in formulation studies?

Key properties include:

  • UV-Vis Spectra : Maximum absorbance at 252 nm (ε = 30,300 L·mol⁻¹·cm⁻¹) and 308 nm (ε = 3,600 L·mol⁻¹·cm⁻¹) .
  • Solubility : Soluble in ethanol (~5 mg/mL), DMSO (~10 mg/mL), and DMF (~10 mg/mL) .
  • Molecular Weight : 746.98 g/mol (empirical formula: (C₁₈H₂₂N₂S)₂·C₄H₆O₆) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Acute Toxicity : Classified as H301 (oral) and H311 (dermal); use PPE (gloves, goggles) to avoid contact .
  • Environmental Precautions : Avoid release into waterways; neutralize spills and dispose as hazardous waste .
  • Storage : Store at -20°C in sealed containers to maintain stability (>4 years) .

Advanced Research Questions

Q. How does this compound modulate IRS2 expression in pancreatic β cells, and what are the implications for diabetes research?

Trimeprazine increases IRS2 mRNA in human islets via CREB phosphorylation, enhancing β cell proliferation and glucose tolerance in mice. Key steps:

  • In Vitro : Treat islets with trimeprazine (10 µM) and measure IRS2 mRNA via qPCR .
  • In Vivo : Administer trimeprazine (3 mg/kg oral) to NOD mice; assess β cell mass histologically and glucose tolerance via IPGTT .
  • Synergy : Combine with anti-CD3 antibodies to delay diabetes progression .

Q. What methodologies are used to evaluate sustained-release formulations of this compound?

  • Radiochemical Labeling : Prepare ³⁵S-labeled pellets with variable lipid coatings; measure release kinetics in vitro using dissolution testing .
  • Pharmacokinetic Profiling : Compare serum ³⁵S levels in humans after single-dose sustained-release capsules (15 mg) vs. thrice-daily immediate-release (5 mg) .
  • Urinary Excretion : Track ³⁵S in urine to assess bioavailability and sustained action .

Q. How does this compound interact with cytochrome P450 enzymes, and how can this be modeled in drug interaction studies?

Trimeprazine weakly inhibits CYP2D6, altering aripiprazole metabolism. Experimental design:

  • Co-Administration Studies : Dose rats with trimeprazine (3 mg/kg) and aripiprazole; measure plasma levels via LC-MS .
  • Microsomal Assays : Incubate trimeprazine with human liver microsomes; quantify CYP2D6 activity using dextromethorphan as a probe substrate .

Q. How can HPLC methods be validated for quantifying this compound and its metabolites?

  • Chromatographic Conditions : Use a C18 column, mobile phase (e.g., acetonitrile:buffer), and UV detection at 257 nm .
  • Calibration Curve : Prepare standards (1–50 µg/mL) and calculate trimeprazine content using:
    Trimeprazine (mg)=2000C×rUrS\text{Trimeprazine (mg)} = 2000C \times \frac{r_U}{r_S}

where rU/rSr_U/r_S is the peak response ratio of sample to standard .

  • Impurity Profiling : Quantify sulfoxide metabolites (e.g., trimeprazine sulfoxide) with a limit of ≤0.036 mg/mL .

Data Contradictions and Recommendations

  • Safety Classification : While not listed as carcinogenic (Proposition 65), acute toxicity (H301/H311) requires strict PPE compliance .
  • CNS Penetration : Undetectable in human CSF despite sedative effects; suggests peripheral H1 receptor antagonism dominates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.